{[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID
Overview
Description
{[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID is an organic compound with a complex structure that includes a phenyl group, a carbamoyl group, and a formic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID typically involves multiple steps, starting with the preparation of the phenyl group and the subsequent introduction of the carbamoyl and formic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
{[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID can undergo various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like chromic acid for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve reagents such as halogens or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
{[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of {[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamic Acid: Similar in structure but lacks the butan-2-yl group.
Formylphenylcarbamic Acid: Contains a formyl group but differs in the positioning of substituents.
Uniqueness
{[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
IUPAC Name |
2-(2-butan-2-ylanilino)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8(2)9-6-4-5-7-10(9)13-11(14)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDNFWYGEAPZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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